molecular formula C9H17N3S B13473105 1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine

1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine

Cat. No.: B13473105
M. Wt: 199.32 g/mol
InChI Key: QZIRYDDGMAWZGP-UHFFFAOYSA-N
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Description

1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with an amine group and a tert-butylthioethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine typically involves the reaction of 1H-pyrazole-3-carboxylic acid with tert-butylthiol in the presence of a suitable activating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate ester, which is then aminated to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, making it more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazoles.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed:

Scientific Research Applications

1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The tert-butylthio group can modulate the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. The amine group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity. The pyrazole ring can participate in π-π interactions, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

  • 1-(2-(Methylthio)ethyl)-1h-pyrazol-3-amine
  • 1-(2-(Ethylthio)ethyl)-1h-pyrazol-3-amine
  • 1-(2-(Isopropylthio)ethyl)-1h-pyrazol-3-amine

Comparison: 1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine is unique due to the presence of the bulky tert-butylthio group, which can significantly influence its steric and electronic properties. This makes it distinct from its analogs with smaller alkylthio groups, potentially leading to different reactivity and biological activity profiles .

Properties

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

1-(2-tert-butylsulfanylethyl)pyrazol-3-amine

InChI

InChI=1S/C9H17N3S/c1-9(2,3)13-7-6-12-5-4-8(10)11-12/h4-5H,6-7H2,1-3H3,(H2,10,11)

InChI Key

QZIRYDDGMAWZGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCN1C=CC(=N1)N

Origin of Product

United States

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